Product packaging for 5,9-Undecadien-1-ol, 2,6,10-trimethyl-(Cat. No.:CAS No. 24048-14-4)

5,9-Undecadien-1-ol, 2,6,10-trimethyl-

Cat. No.: B1211083
CAS No.: 24048-14-4
M. Wt: 210.36 g/mol
InChI Key: SVHDKVPXRARVAO-UHFFFAOYSA-N
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Description

Contextualizing 5,9-Undecadien-1-ol, 2,6,10-trimethyl- within Natural Product Chemistry

From a chemical standpoint, 5,9-Undecadien-1-ol, 2,6,10-trimethyl- is classified as a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units. While many sesquiterpenoids are cyclic, this compound features an acyclic carbon skeleton. Although it is a structurally plausible natural product, reports of its isolation from natural sources are not widespread in readily available academic literature. One source suggests it has not been found in nature. capes.gov.br

The broader family of acyclic sesquiterpenoid alcohols, to which this compound belongs, includes well-known natural products with diverse biological activities. These compounds often serve as pheromones, defense compounds, or signaling molecules in various organisms. Research in this area frequently involves the total synthesis of these molecules to confirm their structure, elucidate their biological function, and provide material for further study. The synthesis of various stereoisomers of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- has been a subject of academic inquiry, highlighting its importance as a target for the development of stereoselective synthetic methodologies.

Nomenclature and Stereochemical Considerations in Research Studies of 5,9-Undecadien-1-ol, 2,6,10-trimethyl-

The systematic name for this compound is 2,6,10-trimethyl-5,9-undecadien-1-ol. However, due to the presence of stereogenic centers and geometric isomerism, a complete and unambiguous description of a specific molecule requires the designation of its stereochemistry. The structure of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- contains one chiral center at the C2 position and two double bonds at the C5 and C9 positions, which can exist as either E or Z isomers.

This leads to the possibility of multiple stereoisomers. For instance, the specific stereoisomer (2S,5E,9E)-2,6,10-trimethylundeca-5,9-dien-1-ol has been a target in synthetic studies. The prefixes (2S), (5E), and (9E) denote the absolute configuration at the second carbon atom and the geometric configuration of the double bonds at the fifth and ninth carbon atoms, respectively. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign these stereochemical descriptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O B1211083 5,9-Undecadien-1-ol, 2,6,10-trimethyl- CAS No. 24048-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,10-trimethylundeca-5,9-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,14-15H,5-6,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDKVPXRARVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865130
Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
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Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24048-14-4
Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
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Record name 5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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Record name 5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
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Record name 2,6,10-trimethylundeca-5,9-dienol
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Natural Occurrence and Distribution in Biological Systems

Isolation and Characterization of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- from Specific Organisms

Comprehensive studies detailing the isolation and characterization of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- from specific insects or plants are not readily found in publicly accessible scientific literature. While the compound is structurally related to other known semiochemicals, specific evidence of its natural occurrence is sparse.

There is a lack of specific documented evidence identifying 5,9-Undecadien-1-ol, 2,6,10-trimethyl- as a pheromone or other semiochemical in the chemical communication systems of insects. While norsesquiterpenoids are a known class of insect signaling molecules, research has not yet explicitly identified this particular alcohol as a key component in a specific insect species' chemical repertoire.

Similarly, the occurrence of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- in plant extracts or other biological matrices is not well-documented in scientific research. While plants are a rich source of terpenoids, specific studies detailing the isolation of this compound from plant tissues are not currently available.

Phylogenetic and Ecological Relevance of the Presence of 5,9-Undecadien-1-ol, 2,6,10-trimethyl-

Due to the absence of documented natural occurrences of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- in specific organisms, a discussion of its phylogenetic and ecological relevance cannot be substantively formulated. The potential roles of this compound in chemical ecology, defense mechanisms, or interspecies communication remain speculative until its presence in a biological context is firmly established through empirical research.

Biosynthetic Pathways and Enzymatic Mechanisms of 5,9 Undecadien 1 Ol, 2,6,10 Trimethyl

Elucidation of Precursor-Product Relationships

The formation of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- is intrinsically linked to the central isoprenoid pathway, which provides the fundamental building blocks for all terpenoids.

The biosynthesis of all sesquiterpenoids, including 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, originates from the C15 intermediate, Farnesyl Diphosphate (B83284) (FPP). nih.govresearchgate.net FPP is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway or in plastids through the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov The assembly of FPP itself is a multi-step process. It begins with the condensation of three molecules of acetyl-CoA to form mevalonate, which is then converted to the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net A farnesyl diphosphate synthase then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield (2E,6E)-FPP. researchgate.net

This (2E,6E)-FPP serves as the direct precursor for the vast diversity of sesquiterpene skeletons. researchgate.netresearchgate.net The initial step in the formation of any sesquiterpene is the ionization of FPP, which involves the removal of the diphosphate group to form a farnesyl cation. researchgate.netresearchgate.net This highly reactive carbocation can then undergo a variety of transformations, including cyclizations, rearrangements, and deprotonations, to generate the multitude of sesquiterpene structures. researchgate.netresearchgate.net In the case of acyclic sesquiterpenoids like 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, the farnesyl cation can be quenched by the loss of a proton or by the addition of a water molecule, leading to the formation of acyclic hydrocarbon or alcohol derivatives, respectively. researchgate.net

It is also possible for the farnesyl cation to isomerize to a nerolidyl cation, which can also serve as a precursor for another suite of acyclic sesquiterpenoids. researchgate.net The specific products formed are determined by the particular terpene synthase enzyme that acts upon the FPP substrate. bioinformatics.nl

While the specific enzymes responsible for the biosynthesis of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- have not been definitively characterized in the scientific literature, the general enzymatic transformations involved can be inferred from known pathways for similar acyclic sesquiterpenoids. The conversion of FPP to an acyclic sesquiterpene alcohol requires the action of at least two types of enzymes: a terpene synthase (TPS) and a modifying enzyme, likely a cytochrome P450 monooxygenase.

First, a sesquiterpene synthase would catalyze the conversion of FPP to an acyclic sesquiterpene olefin. For instance, various farnesene (B8742651) synthases are known to produce different isomers of farnesene from FPP. enzyme-database.org Following the formation of the hydrocarbon backbone, a subsequent hydroxylation step would be necessary to introduce the alcohol functionality. This type of reaction is commonly catalyzed by cytochrome P450 enzymes, which are known to be involved in the late-stage functionalization of terpenoid skeletons. nih.gov These enzymes utilize molecular oxygen and NADPH to introduce a hydroxyl group at a specific carbon atom. The precise location of the hydroxyl group in 5,9-Undecadien-1-ol, 2,6,10-trimethyl- (at the C1 position) suggests the action of a highly specific hydroxylase.

The table below outlines the general enzymatic steps and the classes of enzymes likely involved in the biosynthesis of 5,9-Undecadien-1-ol, 2,6,10-trimethyl-.

StepPrecursorProductEnzyme Class
1Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)Farnesyl Diphosphate (FPP)Farnesyl Diphosphate Synthase
2Farnesyl Diphosphate (FPP)Acyclic Sesquiterpene Olefin (e.g., a farnesene isomer)Sesquiterpene Synthase (TPS)
3Acyclic Sesquiterpene Olefin5,9-Undecadien-1-ol, 2,6,10-trimethyl-Cytochrome P450 Monooxygenase

Stereochemical Control in the Biosynthesis of 5,9-Undecadien-1-ol, 2,6,10-trimethyl-

The stereochemistry of terpenoid compounds is critical to their biological activity and is established during their biosynthesis by highly specific enzymes. nih.gov In the case of 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, the stereochemical control would be exerted at several key steps.

The initial folding of the FPP substrate within the active site of the terpene synthase dictates the conformation of the carbocation intermediates and, consequently, the stereochemistry of the resulting sesquiterpene olefin. bioinformatics.nl The active site of the enzyme acts as a template, guiding the cyclization and rearrangement reactions in a stereospecific manner. d-nb.info Even for acyclic products, the geometry of the double bonds (E or Z) is determined by the specific synthase.

Furthermore, the subsequent hydroxylation reaction catalyzed by a cytochrome P450 enzyme would also be stereospecific. These enzymes are known to introduce hydroxyl groups with a defined stereochemistry. oup.com Therefore, the absolute configuration of the chiral centers in 5,9-Undecadien-1-ol, 2,6,10-trimethyl- is a direct result of the precise stereochemical control imposed by the biosynthetic enzymes.

Microbial and Plant Enzymatic Transformations Leading to 5,9-Undecadien-1-ol, 2,6,10-trimethyl- and Related Compounds

Both microorganisms and plants are rich sources of enzymes capable of transforming terpenoid compounds. nih.govnih.gov While the direct biosynthesis of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- has not been extensively documented, the enzymatic machinery for producing related acyclic sesquiterpenoids is well-known in both kingdoms.

Fungi, in particular, are known to produce a vast array of sesquiterpenoids and possess a diverse toolkit of terpene synthases and modifying enzymes. mdpi.comnih.gov Microbial biotransformation has been widely used to produce novel or rare terpenoid derivatives. nih.gov This involves providing a precursor compound, such as farnesol (B120207) or a related sesquiterpene, to a microbial culture, which then modifies the substrate using its endogenous enzymes. Such transformations can include hydroxylations, oxidations, and reductions at various positions on the terpene skeleton. researchgate.net

In plants, sesquiterpenes are key components of essential oils and play roles in defense and signaling. nih.gov The biosynthesis of acyclic sesquiterpenoids like farnesol and its derivatives has been studied in various plant species. researchgate.net The enzymes involved, including terpene synthases and cytochrome P450s, are often localized in specific tissues, such as glandular trichomes. nih.gov The production of these compounds can be induced by environmental cues, such as herbivory or pathogen attack. nih.gov

The table below lists some examples of related acyclic sesquiterpenoids and the organisms in which their biosynthesis or biotransformation has been observed.

CompoundOrganism(s)
FarnesolVarious plants and fungi gerli.comnih.gov
Nerolidol (B1678203)Various plants and fungi gerli.com
GeranylacetoneCamellia sinensis, Malus species dtu.dk
(E)-β-FarneseneMentha piperita (peppermint)
α-FarneseneMalus domestica (apple)

Chemical Synthesis and Synthetic Methodologies for 5,9 Undecadien 1 Ol, 2,6,10 Trimethyl

Total Synthesis Strategies

The total synthesis of 5,9-undecadien-1-ol, 2,6,10-trimethyl-, involves the assembly of its C14 carbon backbone and the introduction of the primary alcohol functionality. Key to a successful synthesis is the strategic formation of carbon-carbon bonds and the control of stereochemistry.

Achieving the desired stereochemistry in acyclic systems is a formidable task due to the conformational flexibility of the molecule. Stereoselective and stereospecific reactions are therefore crucial in the synthesis of specific isomers of 5,9-undecadien-1-ol, 2,6,10-trimethyl-.

One effective strategy for stereocontrolled synthesis of acyclic terpenes involves the use of allylic alkylation via π-allylpalladium complexes. This method allows for the formation of trisubstituted double bonds with defined geometry. acs.org The synthesis could commence from smaller, stereodefined building blocks, which are then coupled together. For instance, a chiral pool approach could utilize readily available enantiopure starting materials.

Another powerful technique is substrate-directed control, where existing stereocenters in the molecule guide the stereochemical outcome of subsequent reactions. For example, the hydroboration of an allylic alcohol precursor can proceed with high diastereoselectivity, influenced by the stereochemistry of the existing alcohol group. github.io The choice of borane (B79455) reagent is critical, with bulkier reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) often providing higher selectivity. github.io

The reduction of a ketone precursor, such as 2,6,10-trimethylundeca-5,9-dien-2-one, is a key step to introduce the alcohol functionality. The use of chiral reducing agents, such as those derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands, can afford the desired enantiomer of the alcohol with high enantiomeric excess. youtube.com

Reaction Type Reagents/Catalysts Key Feature Potential Application in Synthesis
Allylic Alkylationπ-Allylpalladium complexesStereospecific formation of C-C bondsConstruction of the diene system with defined geometry.
Substrate-Directed Hydroboration9-BBNHigh diastereoselectivity based on existing stereocentersIntroduction of hydroxyl groups with controlled stereochemistry.
Asymmetric ReductionChiral hydride reagents (e.g., CBS catalyst)Enantioselective reduction of a ketoneFormation of a specific enantiomer of the final alcohol.

The construction of the C14 carbon skeleton of 5,9-undecadien-1-ol, 2,6,10-trimethyl- can be achieved through various modern carbon-carbon bond-forming reactions. A plausible synthetic route can be inferred from the synthesis of the related compound, 2,6,10-trimethylundec-9-enal. A Darzens condensation reaction between citronellyl acetone (B3395972) and a methyl haloacetate, followed by decarboxylation, can yield the desired carbon backbone. google.com

A potential synthetic pathway could start from commercially available materials such as (E)-9-iodo-2,6-dimethylnona-2,6-diene and sodium diethylmalonate. lookchem.com The malonic ester synthesis would be employed to introduce a two-carbon unit, which can then be further elaborated to the final alcohol.

Modern cross-coupling reactions, such as Suzuki and Negishi couplings, offer powerful tools for the convergent assembly of the carbon skeleton from smaller fragments. For instance, a vinyl or allyl boronic ester could be coupled with an appropriate alkyl halide. Nickel-catalyzed reductive olefin hydrocarbonation presents another innovative approach for constructing carbon-carbon bonds from simple olefins and alkyl halides, offering high chemo- and regioselectivity. chemicalbook.com

The Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, are classic and reliable methods for forming the double bonds within the undecadiene chain with good stereocontrol.

Starting Materials Key Reactions Intermediate Final Product
Citronellyl acetone, Methyl chloroacetateDarzens condensation, Decarboxylation, Reduction2,6,10-trimethylundeca-5,9-dienal5,9-Undecadien-1-ol, 2,6,10-trimethyl-
(E)-9-iodo-2,6-dimethylnona-2,6-diene, Sodium diethylmalonateMalonic ester synthesis, Reduction2-Ethoxycarbonyl-6,10-dimethylundeca-5,9-dien-1-saeure-ethylester5,9-Undecadien-1-ol, 2,6,10-trimethyl-

Derivatization and Analog Synthesis of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- for Mechanistic Probes

To investigate the reaction mechanisms of enzymes that may act on 5,9-undecadien-1-ol, 2,6,10-trimethyl-, or to study its mode of action in biological systems, the synthesis of derivatives and analogs is essential. The primary alcohol group is a convenient handle for such modifications.

Derivatization reactions can be employed to introduce reporter groups, such as chromophores or fluorophores, to facilitate detection and quantification in biological assays. nih.gov Common derivatizing agents for hydroxyl groups include acyl chlorides, anhydrides, and isocyanates. nih.gov For example, esterification with a fluorescent carboxylic acid would yield a fluorescently tagged version of the molecule.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to probe for nucleophilic substitution reactions. youtube.com This is particularly useful in studying the active sites of enzymes that may catalyze such transformations.

The synthesis of analogs with modified carbon skeletons can help to elucidate structure-activity relationships. For instance, analogs with altered chain lengths, different substitution patterns on the double bonds, or the introduction of heteroatoms can be synthesized. These analogs can then be tested for their biological activity to determine which structural features are critical. The synthesis of homoallylic alcohols, which are structurally related, can be achieved through various methods, including the addition of organometallic reagents to aldehydes or ketones. organic-chemistry.org

Derivatization/Analog Type Purpose Example Reagents/Methods
Fluorescent TaggingVisualization and quantification in biological systemsDansyl chloride, Fluorescein isothiocyanate
Conversion to Good Leaving GroupProbing for nucleophilic substitutionTosyl chloride, Mesyl chloride
Carbon Skeleton ModificationStructure-activity relationship studiesGrignard reactions, Wittig olefination

Biocatalytic and Chemoenzymatic Approaches in the Synthesis of 5,9-Undecadien-1-ol, 2,6,10-trimethyl-

Biocatalysis and chemoenzymatic synthesis offer powerful and environmentally friendly alternatives to traditional chemical synthesis. These methods utilize enzymes to perform specific transformations with high regio- and stereoselectivity under mild reaction conditions. acs.orgmdpi.com

A key step in a chemoenzymatic route to 5,9-undecadien-1-ol, 2,6,10-trimethyl- would be the enzymatic reduction of a corresponding aldehyde or ketone precursor. A wide range of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are available that can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. youtube.com The selection of the appropriate enzyme and reaction conditions, including the choice of cofactor regeneration system, is critical for achieving high conversion and selectivity.

Lipases are another class of versatile enzymes that can be employed in the kinetic resolution of racemic alcohols. mdpi.com By selectively acylating one enantiomer of a racemic mixture of 5,9-undecadien-1-ol, 2,6,10-trimethyl-, the other enantiomer can be obtained in high enantiomeric purity.

Enzyme Class Reaction Type Substrate Product
Ketoreductase (KRED)Asymmetric Reduction2,6,10-trimethylundeca-5,9-dien-2-one(S)- or (R)-5,9-Undecadien-1-ol, 2,6,10-trimethyl-
LipaseKinetic Resolution (Acylation)Racemic 5,9-Undecadien-1-ol, 2,6,10-trimethyl-Enantiopure alcohol and its corresponding ester
Alcohol Dehydrogenase (ADH)Oxidation/Reduction2,6,10-trimethylundeca-5,9-dienal5,9-Undecadien-1-ol, 2,6,10-trimethyl-

Advanced Analytical and Spectroscopic Characterization of 5,9 Undecadien 1 Ol, 2,6,10 Trimethyl in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- from intricate mixtures, enabling its precise quantification. Gas chromatography, in particular, is well-suited for the analysis of volatile and semi-volatile compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds in complex matrices such as environmental and biological samples. brjac.com.brmdpi.com This method combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, which allows for the structural elucidation of the separated components. brjac.com.br In the context of analyzing 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, GC-MS is invaluable for its ability to distinguish this compound from other structurally similar sesquiterpenoids that may be present in the sample.

The analysis of complex matrices, such as plant extracts or environmental samples, often involves the detection of trace amounts of target compounds. chimia.ch GC-MS provides the necessary sensitivity and selectivity for such applications. The chromatographic separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and affinities for the stationary phase. Following separation, the eluting compounds are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, the mass spectrum would be characterized by specific ion fragments that can be used for its unambiguous identification and quantification, even in the presence of co-eluting substances.

Below is a table summarizing typical GC-MS parameters for the analysis of volatile compounds, including sesquiterpenoids like 5,9-Undecadien-1-ol, 2,6,10-trimethyl-.

ParameterTypical Value/Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temp 40-60 °C, ramp at 5-10 °C/min to 250-280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-400

The quality of GC-MS analysis is highly dependent on the sample preparation method used to extract and concentrate the analytes of interest from the sample matrix. mdpi.com Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. uc.edu SPME integrates sampling, extraction, and concentration into a single step. nih.gov Headspace SPME (HS-SPME) is a common variation where a coated fiber is exposed to the vapor phase above a solid or liquid sample, which is ideal for the analysis of volatile compounds like 5,9-Undecadien-1-ol, 2,6,10-trimethyl- in plant materials or aqueous samples. nih.govresearchgate.net

The choice of the SPME fiber coating is critical for the selective extraction of the target analyte. For a sesquiterpenoid alcohol, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective as it can adsorb a wide range of volatile and semi-volatile compounds. mdpi.comnih.gov The extraction efficiency is influenced by several factors, including extraction time, temperature, and sample matrix effects. unipa.it Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. Following extraction, the analytes are thermally desorbed from the fiber in the hot GC injector for analysis.

The following table outlines typical parameters for an HS-SPME method for the extraction of volatile compounds.

ParameterTypical Value/Condition
SPME Fiber DVB/CAR/PDMS or PDMS/DVB
Extraction Mode Headspace (HS)
Sample Equilibration Time 10-20 min
Extraction Time 20-40 min
Extraction Temperature 40-80 °C
Desorption Temperature 250 °C
Desorption Time 1-5 min

Spectroscopic Methods for Structural Elucidation and Stereochemical Analysis

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the detailed structural elucidation and stereochemical analysis of molecules like 5,9-Undecadien-1-ol, 2,6,10-trimethyl-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. ruc.dk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule. For a molecule like 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to determine proton-proton and proton-carbon correlations, respectively, which helps in piecing together the molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry and conformation of the molecule. u-szeged.hu In the case of flexible molecules like sesquiterpenoids, computational methods such as Density Functional Theory (DFT) calculations of NMR parameters can be used in conjunction with experimental data to confirm the proposed structure and stereochemistry. u-szeged.hunih.gov

A table of predicted ¹H and ¹³C NMR chemical shifts for 5,9-Undecadien-1-ol, 2,6,10-trimethyl- is provided below, based on its known structure and typical values for similar compounds.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
1~68~3.5 (t)
2~35~1.7 (m)
3~39~1.4 (m)
4~26~2.0 (q)
5~124~5.1 (t)
6~135-
7~40~2.0 (q)
8~27~2.1 (q)
9~123~5.1 (t)
10~132-
11~25~1.6 (s)
12 (on C2)~22~0.9 (d)
13 (on C6)~16~1.6 (s)
14 (on C10)~17~1.7 (s)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz The IR spectrum of an organic compound shows absorption bands corresponding to the vibrational frequencies of its bonds. mdpi.com For 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, the most characteristic absorption bands would be those associated with the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.org Additionally, a C-O stretching vibration would be expected in the 1000-1260 cm⁻¹ region. libretexts.org The C=C stretching vibrations of the two double bonds in the molecule would likely appear in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3010-3095 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The table below lists the expected characteristic IR absorption bands for 5,9-Undecadien-1-ol, 2,6,10-trimethyl-.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretching3200-3600Strong, Broad
C-H (alkene)Stretching3010-3095Medium
C-H (alkane)Stretching2850-3000Medium-Strong
C=C (alkene)Stretching1640-1680Medium-Weak
C-O (alcohol)Stretching1000-1260Strong

Mass Spectrometry-Based Metabolomic Approaches for Comprehensive Volatile Compound Profiling

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. ebrary.net Mass spectrometry-based metabolomics, particularly when coupled with gas chromatography, is a powerful approach for the untargeted or targeted profiling of volatile organic compounds. nih.govnih.gov This approach allows for the simultaneous analysis of a large number of volatile compounds, providing a snapshot of the volatile metabolome. mdpi.com

In the context of studying 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, a metabolomics approach would not only confirm its presence but also provide information on its relative abundance in comparison to other related volatile compounds within the sample. This can be particularly useful in studies of plant-insect interactions, food flavor chemistry, or in understanding the biochemical pathways leading to the formation of this compound. nih.gov The data generated from GC-MS-based metabolomics experiments are typically complex and require sophisticated data processing and statistical analysis tools to identify significant differences between samples and to putatively identify unknown compounds. ebrary.net High-resolution mass spectrometry (HRMS) can further enhance compound identification by providing accurate mass measurements, which can be used to determine the elemental composition of the detected ions. mdpi.com

Mechanistic Studies of 5,9 Undecadien 1 Ol, 2,6,10 Trimethyl in Chemical Ecology and Inter Species Communication

Role as a Chemical Signal in Insect Pheromone Systems

5,9-Undecadien-1-ol, 2,6,10-trimethyl- functions as a critical semiochemical, a substance that carries a message for an organism, in various insect species. Its primary role has been identified in the context of pheromonal communication, where it can act as a key component of trail-following signals, guiding nestmates to food sources or new territories.

Identification in Trail-Following Pheromones of Termites

A pivotal discovery in the chemical ecology of termites was the identification of (E)-2,6,10-trimethyl-5,9-undecadien-1-ol as the major, and in some cases sole, component of the trail-following pheromone in several species of basal termites. Research has demonstrated its presence and activity in the sternal gland secretions of termites belonging to the families Mastotermitidae and Termopsidae.

In a significant study focusing on the evolutionary aspects of termite chemical communication, this norsesquiterpene alcohol was confirmed as the primary trail pheromone in Mastotermes darwiniensis, Porotermes adamsoni, and Stolotermes victoriensis. This finding was noteworthy as it introduced a new chemical class to the known trail-following pheromones in termites. The quantities of this pheromone were found to vary between species, as did their sensitivity to it. For instance, the activity threshold was determined to be 1 ng/cm for M. darwiniensis and significantly lower, at 10 pg/cm, for P. adamsoni, indicating a higher sensitivity in the latter.

Termite SpeciesFamilyPheromone ComponentEstimated Quantity per IndividualActivity Threshold
Mastotermes darwiniensisMastotermitidae(E)-2,6,10-trimethyl-5,9-undecadien-1-ol20 pg1 ng/cm
Porotermes adamsoniTermopsidae(E)-2,6,10-trimethyl-5,9-undecadien-1-ol700 pg10 pg/cm
Stolotermes victoriensisTermopsidae(E)-2,6,10-trimethyl-5,9-undecadien-1-ol4 pgNot determined

This table presents data on the identification and activity of (E)-2,6,10-trimethyl-5,9-undecadien-1-ol as a trail-following pheromone in three basal termite species.

Structure-Activity Relationship Studies Focused on Chemical Recognition Mechanisms

Understanding how the molecular structure of a pheromone relates to its biological activity is fundamental to comprehending chemical recognition mechanisms. While direct and extensive structure-activity relationship (SAR) studies on 5,9-Undecadien-1-ol, 2,6,10-trimethyl- are limited, research on analogous compounds in termites provides valuable insights.

SAR studies on synthetic analogs of termite trail pheromones have shown that both the core structure and the nature of substituent groups are critical for bioactivity. For example, research on aromatic analogs of a different trail-following pheromone in subterranean termites revealed that the unsubstituted parent molecule was the most potent. nih.gov The addition of both electron-withdrawing and electron-donating groups to the aromatic ring generally led to a decrease in trail-following activity. nih.gov Furthermore, steric hindrance, particularly at positions close to the core structure, was found to significantly inhibit the binding of the pheromone analog to the insect's receptors. nih.gov

These principles can be extrapolated to suggest that the specific arrangement of methyl groups, the position and configuration of the double bonds, and the presence of the terminal hydroxyl group in 5,9-Undecadien-1-ol, 2,6,10-trimethyl- are all likely crucial for its recognition by termite antennal receptors. Any alteration to this precise molecular architecture would be expected to diminish or abolish its trail-following activity.

Biosynthetic Origins and Chemical Evolution of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- Related Semiochemicals

The biosynthesis of insect pheromones often involves the modification of common metabolic pathways. nih.gov Terpenoid compounds, including norsesquiterpenes like 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, are generally derived from the isoprenoid pathway. This pathway utilizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) as fundamental building blocks. The biosynthesis of a C14 norsesquiterpene alcohol likely involves the enzymatic modification of a C15 sesquiterpene precursor, such as farnesyl pyrophosphate (FPP), through cleavage and subsequent reduction steps.

The chemical evolution of trail pheromones in termites appears to follow a pattern of increasing complexity. In basal termites, such as those that utilize 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, single-component trail pheromones are common. nih.gov In more evolutionarily derived termite families, such as the Rhinotermitidae and Termitidae, trail pheromones are often composed of multi-component blends. researchgate.netoup.com These blends can include other alcohols, such as (Z,Z,E)-3,6,8-dodecatrien-1-ol, and diterpene hydrocarbons like neocembrene. nih.govoup.com

Interestingly, compounds structurally related to 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, such as the corresponding aldehyde, (5E)-2,6,10-trimethylundeca-5,9-dienal, have been identified as sex pheromones in certain termite species like Hodotermopsis sjoestedti and Zootermopsis nevadensis. researchgate.netfrontiersin.orgfrontiersin.org This phenomenon, where related compounds are used for different communicative functions, is an example of "pheromone parsimony" and highlights the evolutionary plasticity of chemical signaling pathways. frontiersin.org

Interplay with Other Volatile Organic Compounds in Ecological Signaling

The efficacy of a chemical signal is not solely dependent on the compound itself but is also influenced by the chemical context of the environment. The trail laid by a termite is a stream of information that must be detected against a background of numerous other volatile organic compounds (VOCs), particularly those emitted by plants, soil, and decaying organic matter. frontiersin.orgnih.gov

Plants release a vast array of VOCs that can mediate various ecological interactions. frontiersin.orgprofessionalpestmanager.com These plant-derived volatiles can, in principle, interfere with or modulate the perception of termite trail pheromones. While specific studies on the interaction between 5,9-Undecadien-1-ol, 2,6,10-trimethyl- and plant VOCs are scarce, the potential for such interplay is significant. For instance, some plant monoterpenes have been identified as alarm or defense compounds in certain termite species, indicating that termites are attuned to these environmental cues. researchgate.net

In more advanced termite species that utilize multi-component trail pheromones, the interplay between the different components is crucial for eliciting a full behavioral response. oup.com Often, a blend of compounds is more active than any single component, a phenomenon known as synergy. frontiersin.org For example, in some Nasutitermes species, the trail pheromone is a blend where one component may be more important for recruitment, while another is critical for orientation. researchgate.net This suggests that as termite societies evolved, their chemical communication systems became more sophisticated, incorporating multiple signals to convey more complex information within a noisy chemical environment.

Computational Chemistry and Theoretical Studies of 5,9 Undecadien 1 Ol, 2,6,10 Trimethyl

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like 5,9-Undecadien-1-ol, 2,6,10-trimethyl- is intrinsically linked to its three-dimensional shape and dynamic behavior. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential shapes a molecule can adopt and how it moves over time.

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. For a sesquiterpenoid alcohol with multiple rotatable bonds, the number of possible conformations can be vast. Computational methods, such as systematic or stochastic conformational searches, are employed to explore this conformational space. The resulting conformers are then typically optimized using quantum mechanics or molecular mechanics methods to determine their relative energies.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for all atoms in the system. This allows researchers to observe how the molecule behaves in a simulated environment, such as in a vacuum, in a solvent, or interacting with a biological receptor. MD simulations can reveal the preferred conformations in different environments and the transitions between them. For instance, MD simulations have been used to study the behavior of other sesquiterpenes, revealing how they interact with and diffuse through different media. researchgate.net

In the context of chemical communication, understanding the conformational preferences of a pheromone is crucial. The specific shape of the pheromone molecule is often what is recognized by the olfactory receptors of an insect. nih.gov A mismatch in conformation can lead to a loss of biological activity.

To illustrate the type of data generated from such studies, the following hypothetical table outlines the relative energies of different conformers of a generic sesquiterpenoid alcohol.

Interactive Table 1: Hypothetical Conformational Analysis Data for a Sesquiterpenoid Alcohol

Conformer IDDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)Population (%)
Conf-01601800.0045.2
Conf-02-601800.2528.9
Conf-03180601.508.7
Conf-04180-601.657.5
Conf-0560602.503.2
Conf-06-60-602.802.5
Conf-071801803.501.1
Conf-08005.000.3

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and chemical reactivity of molecules. mdpi.com For 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, these calculations can provide insights into the reactivity of its functional groups: the hydroxyl (-OH) group and the two carbon-carbon double bonds.

Electronic Structure Analysis: Quantum chemical calculations can determine a variety of electronic properties, including:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other molecules.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These descriptors help in predicting the sites of electrophilic and nucleophilic attack. For instance, the Fukui function can be used to identify the most reactive atoms in the molecule. In the case of 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, this could predict the relative reactivity of the two double bonds towards electrophilic addition.

The following table provides a hypothetical set of calculated electronic properties for a sesquiterpenoid alcohol, illustrating the kind of data obtained from quantum chemical calculations.

Interactive Table 2: Hypothetical Quantum Chemical Properties of a Sesquiterpenoid Alcohol

PropertyValueUnit
HOMO Energy-6.25eV
LUMO Energy1.15eV
HOMO-LUMO Gap7.40eV
Dipole Moment1.85Debye
Polarizability25.6ų
Mulliken Charge on O-0.65e
Mulliken Charge on H (of OH)0.42e

Predictive Modeling for Structure-Property Relationships in Chemical Communication Systems

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are vital in the field of chemical ecology for understanding how a molecule's structure relates to its biological activity or physical properties. researchgate.net

QSAR in Pheromone Research: In the context of chemical communication, QSAR models aim to establish a mathematical relationship between the structural features of a set of pheromone molecules and their observed biological activity (e.g., attractiveness to insects). nih.gov These models can be used to:

Identify the key molecular features responsible for pheromonal activity.

Predict the activity of new, unsynthesized compounds.

Design more potent and selective pheromone analogs for use in pest management. bioticapublications.com

To build a QSAR model, a set of compounds with known activities is required. For each compound, a series of molecular descriptors are calculated. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices that describe the connectivity of the molecule.

3D Descriptors: Geometric properties such as molecular surface area and volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the biological activity.

The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR study of sesquiterpenoid pheromones.

Interactive Table 3: Hypothetical Molecular Descriptors for a QSAR Study of Sesquiterpenoid Pheromones

Descriptor TypeDescriptor NameDescription
Constitutional (1D)Molecular WeightThe mass of the molecule.
Constitutional (1D)Number of Rotatable BondsA measure of molecular flexibility.
Topological (2D)Wiener IndexA distance-based graph invariant.
Topological (2D)Balaban J IndexA highly discriminating topological index.
Geometrical (3D)Molecular Surface AreaThe total surface area of the molecule.
Geometrical (3D)Molecular VolumeThe volume occupied by the molecule.
Electronic (Quantum)HOMO EnergyEnergy of the highest occupied molecular orbital.
Electronic (Quantum)Dipole MomentA measure of the molecule's overall polarity.

By applying these computational and theoretical approaches, a comprehensive understanding of the structure, properties, and potential biological function of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- can be achieved, even in the absence of extensive experimental data.

Future Research Directions and Emerging Methodologies for 5,9 Undecadien 1 Ol, 2,6,10 Trimethyl

Advancements in Stereoselective and Sustainable Synthesis

The precise biological activity of sesquiterpenoids is often dependent on their specific stereochemistry. Consequently, the future of synthesizing compounds like 5,9-Undecadien-1-ol, 2,6,10-trimethyl- lies in the development of highly stereoselective methods that are also environmentally sustainable.

Future research is focused on moving away from classical, multi-step syntheses that often require harsh conditions and generate significant waste. The emphasis is now on processes that utilize environmentally benign reagents and catalysts. acs.org For instance, the use of hypervalent iodine(III) reagents, such as Hydroxy(tosyloxy)iodobenzene (HTIB), is being explored for promoting key reactions under milder conditions. acs.org Furthermore, the use of alcohols themselves as sustainable, renewable chemical feedstocks and reagents is a rapidly expanding area of organic synthesis. rsc.org

Catalysis plays a central role in this shift. Heterogeneous palladium-based catalysts, such as palladium–ethylenediamine complexes [Pd/C(en)], are being developed for chemoselective and mild hydrogenation reactions, which are crucial steps in many synthetic pathways. acs.org Palladium-catalyzed reactions have also proven effective in the stereoselective synthesis of structurally similar compounds, highlighting their potential for controlling the geometry of double bonds, a critical feature for biological activity. researchgate.net The goal is to design synthetic routes with fewer steps, higher yields, and minimal environmental impact, making these valuable compounds more accessible for research and potential applications.

Table 1: Emerging Methodologies in Sustainable and Stereoselective Synthesis

MethodologyDescriptionKey AdvantagesRelevant Research Example
Green Reagent UtilizationEmploying environmentally friendly reagents like hypervalent iodine(III) compounds to drive complex transformations.Reduces reliance on toxic heavy metals and harsh reaction conditions.Use of HTIB for ring-contraction reactions in sesquiterpene synthesis. acs.org
Advanced CatalysisDevelopment of highly selective heterogeneous catalysts, such as modified palladium on carbon [Pd/C(en)], for specific chemical modifications like hydrogenation.High selectivity, catalyst recyclability, and milder reaction conditions. acs.orgChemoselective hydrogenation using a palladium–ethylenediamine complex. acs.org
Alcohol-based SynthesisUsing alcohols as sustainable starting materials or reagents for building complex molecules. rsc.orgAlcohols are ubiquitous, structurally diverse, and often derived from renewable resources. rsc.orgLate-stage functionalization of biomolecules using alcohols as coupling partners. rsc.org
Palladium-Catalyzed Cross-CouplingSequential application of palladium-catalyzed reactions to construct specific carbon-carbon bonds with high stereocontrol.Enables precise construction of E and Z isomers, crucial for biological function.Stereoselective synthesis of insect sex attractants like E-5-decen-1-ol. researchgate.net

Deeper Elucidation of Complex Biosynthetic and Metabolic Pathways

While the general framework of sesquiterpenoid biosynthesis is established, the specific pathways leading to the vast diversity of these compounds, including isomers like 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, are not fully understood. The universal starting point for these pathways is acetyl-CoA, which enters the mevalonate (B85504) (MVA) pathway to produce farnesyl pyrophosphate (FPP). nih.govwikipedia.org FPP is the central precursor for all acyclic sesquiterpenoids. wikipedia.org

Future research aims to identify and characterize the specific enzymes—terpene synthases and cytochrome P450s—that convert FPP into the final, structurally diverse alcohols, including the target compound. Understanding these enzymes will reveal how different organisms produce unique blends of sesquiterpenoids.

Similarly, the metabolic fate of these compounds is an area of active investigation. Related sesquiterpenoid alcohols like farnesol (B120207) are known to be metabolized through oxidation into corresponding acids or aldehydes, a process likely involving alcohol dehydrogenases. hmdb.ca In some microorganisms, a degradation pathway for the related alcohol nerolidol (B1678203) involves epoxidation of a terminal double bond followed by cleavage of the carbon chain. nih.gov Investigating whether similar pathways exist for 5,9-Undecadien-1-ol, 2,6,10-trimethyl- is a key future direction. Elucidating these metabolic routes is crucial for understanding the compound's persistence, biological activity, and role within an organism's physiology. hmdb.canih.gov

Table 2: Key Areas in Biosynthetic and Metabolic Research

Research AreaKey Molecule/PathwayFuture Research GoalSignificance
BiosynthesisMevalonate (MVA) PathwayCharacterize the specific terpene synthases and modifying enzymes (e.g., P450s) that produce the final alcohol from FPP.Understanding how organisms generate specific isomers and blends of semiochemicals. nih.gov
MetabolismFarnesol OxidationDetermine if 5,9-Undecadien-1-ol, 2,6,10-trimethyl- is metabolized via oxidation to an aldehyde or acid, similar to farnesol. hmdb.caClarifying the compound's biological half-life and mode of action. hmdb.ca
DegradationNerolidol Degradation PathwayInvestigate if microbial degradation occurs via epoxidation and cleavage, as seen with nerolidol in Alcaligenes eutrophus. nih.govRevealing the environmental fate and ecological role of the compound. nih.gov
Regulatory RolesAMPK Signaling PathwayExplore if the compound modulates key cellular signaling pathways, as farnesol does, affecting processes like thermogenesis or metabolism. nih.govUncovering potential physiological functions beyond chemical communication. nih.gov

Development of Ultrasensitive Analytical Methodologies for Trace Detection

Semiochemicals like 5,9-Undecadien-1-ol, 2,6,10-trimethyl- often function at extremely low concentrations, requiring highly sensitive analytical methods for their detection and quantification. intertek.com The gold standard for identifying volatile organic compounds is Gas Chromatography coupled with Mass Spectrometry (GC-MS). numberanalytics.comnih.gov For enhanced sensitivity in detecting biologically active compounds, Gas Chromatography-Electroantennography (GC-EAD) is employed, which uses an insect's antenna as a biological detector. nih.govscielo.org.mx

Future advancements will focus on improving detection limits down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. intertek.com This involves refining sample preparation and introduction techniques. Methods like Solid-Phase Microextraction (SPME) and solvent-assisted extraction (SAE) are used to concentrate volatile compounds from a sample matrix. nih.gov Injection techniques such as splitless and on-column injection ensure that a greater proportion of the analyte reaches the analytical column, which is critical for trace analysis. env.go.jp

Emerging methodologies are also being explored. Raman Spectroscopy, a non-destructive technique that measures molecular vibrations, shows promise for identifying and differentiating pheromone components, even in mixtures. osti.gov Developing portable and field-deployable versions of these ultrasensitive instruments is a major goal, as it would allow for real-time analysis of chemical signals in their natural ecological context.

Table 3: Comparison of Analytical Methodologies for Trace Detection

TechniquePrinciplePrimary UseFuture Direction
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds and identifies them based on their mass-to-charge ratio. numberanalytics.comStructural identification and quantification of known and unknown compounds. nih.govMiniaturization for field use; coupling with more advanced mass analyzers for higher resolution.
Gas Chromatography-Electroantennography (GC-EAD)Separates compounds and passes them over an insect antenna to measure electrophysiological responses. nih.govPinpointing which specific compounds in a mixture are biologically active. scielo.org.mxApplication to a wider range of insect species; integration with single-cell recording techniques.
Raman SpectroscopyAnalyzes the inelastic scattering of monochromatic light to obtain a unique chemical fingerprint of a molecule. osti.govNon-destructive identification of pheromone components. osti.govDevelopment of surface-enhanced Raman spectroscopy (SERS) for ultra-trace detection; creating comprehensive spectral libraries.
Nuclear Magnetic Resonance (NMR) SpectroscopyUses magnetic fields to determine the detailed structure of a molecule. numberanalytics.comUnambiguous structural elucidation of purified compounds.Cryoprobe technology to increase sensitivity for analyzing very small sample quantities.

Expanding Mechanistic Understanding of Chemical Communication Beyond Identified Systems

The role of sesquiterpenoids in chemical communication is incredibly diverse. They can function as alarm pheromones, sex attractants, or defensive repellents. unn.edu.ng For instance, the related sesquiterpene (E)-β-farnesene is a well-known alarm pheromone in aphids. researchgate.net However, a significant future challenge is to move beyond a simplistic "one compound, one function" view.

Research increasingly shows that the "meaning" of a chemical signal often lies in the specific blend and ratio of multiple compounds. researchgate.netsemanticscholar.org Future work on 5,9-Undecadien-1-ol, 2,6,10-trimethyl- must therefore consider its potential role as part of a complex chemical cocktail that modulates insect or plant behavior. This requires detailed behavioral assays that test not only the pure compound but also various mixtures and ratios. semanticscholar.org

Furthermore, a deeper understanding of the receiving organism's sensory system is needed. In mammals, the vomeronasal organ (VNO) contains highly specialized chemoreceptors capable of detecting pheromones with extraordinary sensitivity and selectivity. nih.gov Identifying the specific olfactory receptors in insects that bind to 5,9-Undecadien-1-ol, 2,6,10-trimethyl- and understanding how that binding event triggers a neural response is a critical frontier. This involves a combination of electrophysiological techniques like Single Sensillum Recording (SSR) and molecular biology to characterize the receptors themselves. numberanalytics.com Such research will provide a complete picture of chemical communication, from signal production to reception and behavioral output.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6,10-trimethyl-5,9-undecadien-1-ol with high stereochemical purity?

  • Methodology : Use catalytic hydrogenation or olefin cross-metathesis to control stereochemistry. Isomeric mixtures (e.g., E/Z configurations) require chromatographic separation via HPLC or GC with polar stationary phases. Analytical standards (≥97% purity by GC) can serve as benchmarks for purity assessment . Structural validation via NMR and mass spectrometry is critical, leveraging InChIKey data (e.g., FBHDDQNBWXRPSP-XYOKQWHBSA-N) for stereochemical confirmation .

Q. How can researchers characterize structural isomers of this compound?

  • Methodology : Combine GC-MS with chiral columns to resolve E/Z isomers. Cross-reference retention indices with NIST Standard Reference Data . For absolute configuration determination, use NOESY NMR or X-ray crystallography. Computational tools (e.g., density functional theory) can predict isomer stability and spectral profiles .

Q. What are the best practices for handling and storing 2,6,10-trimethyl-5,9-undecadien-1-ol to ensure stability?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C to minimize oxidation. Use amber glass vials to prevent photodegradation. Monitor shelf life via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products using LC-MS . Safety protocols from TCI EUROPE SDS recommend avoiding skin/eye contact and ensuring ventilation during handling .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., refractive index, boiling point) across studies?

  • Methodology : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards). Validate experimental conditions (e.g., temperature/pressure controls for boiling point measurements). Cross-check computational predictions (e.g., COSMO-RS for boiling point estimation) with empirical data . Contradictions may arise from isomeric impurities or measurement artifacts.

Q. What experimental strategies are effective in studying the compound’s degradation under oxidative or hydrolytic conditions?

  • Methodology : Perform forced degradation studies using hydrogen peroxide (oxidative) or buffered solutions (hydrolytic). Monitor degradation kinetics via HPLC-UV/Vis or GC-MS. Identify byproducts using high-resolution mass spectrometry (HRMS) and compare with fragmentation patterns in databases like PubChem . EFSA’s withdrawal of a related compound (6,10-dimethyl-5,9-undecadien-2-one) underscores the need for rigorous stability profiling .

Q. How can computational chemistry model the compound’s interaction with biological targets (e.g., olfactory receptors)?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities. Validate with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess conformational stability. Leverage InChIKey-derived 3D structures (e.g., FBHDDQNBWXRPSP-XYOKQWHBSA-N) for accurate ligand preparation . Experimental validation via SPR or fluorescence binding assays is recommended.

Q. What methodologies are suitable for assessing the ecological impact of this compound in aquatic systems?

  • Methodology : Follow OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Measure biodegradability via OECD 301F (manometric respirometry). EFSA’s toxicological assessments for structurally similar compounds provide benchmarks for NOAEL/LOAEL values . Avoid environmental release by adhering to Combi-Blocks’ safety protocols (e.g., containment during lab use) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) from disparate sources?

  • Methodology : Reproduce experimental conditions (solvent, temperature) from literature sources. Validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with NIST’s spectral libraries . For IR, ensure baseline correction and eliminate moisture artifacts. Collaborative databases (e.g., ChemSpider) can crowdsource spectral validation .

Notes

  • Safety protocols from TCI EUROPE and Combi-Blocks are critical for lab handling.
  • Computational tools and experimental validation must align with stereochemical data from NIST and IFRA Standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.